N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 397285-04-0
VCID: VC6969914
InChI: InChI=1S/C20H14N2OS2/c23-19(18-7-4-12-24-18)21-16-10-8-14(9-11-16)17-13-25-20(22-17)15-5-2-1-3-6-15/h1-13H,(H,21,23)
SMILES: C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Molecular Formula: C20H14N2OS2
Molecular Weight: 362.47

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide

CAS No.: 397285-04-0

Cat. No.: VC6969914

Molecular Formula: C20H14N2OS2

Molecular Weight: 362.47

* For research use only. Not for human or veterinary use.

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide - 397285-04-0

Specification

CAS No. 397285-04-0
Molecular Formula C20H14N2OS2
Molecular Weight 362.47
IUPAC Name N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C20H14N2OS2/c23-19(18-7-4-12-24-18)21-16-10-8-14(9-11-16)17-13-25-20(22-17)15-5-2-1-3-6-15/h1-13H,(H,21,23)
Standard InChI Key ABUVPFGMOSETEU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4

Introduction

Chemical Structure and Physicochemical Properties

N-[4-(2-Phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide features a thiophene-2-carboxamide group linked via a phenyl bridge to a 2-phenyl-1,3-thiazole ring (Fig. 1). The molecular formula is C20H15N3OS2, with a molecular weight of 377.48 g/mol . Key physicochemical properties include:

PropertyValue
XLogP3 (Partition coefficient)5.2 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, thiazole N, thiophene S)
Rotatable Bonds4

The planar thiazole and thiophene rings facilitate π-π stacking interactions, while the carboxamide group enhances solubility in polar solvents . Spectroscopic characterization (1H-NMR, 13C-NMR) of analogous compounds reveals distinct signals for aromatic protons (δ 7.2–8.3 ppm) and carboxamide carbonyl carbons (δ 165–170 ppm) .

Synthesis and Characterization

Synthetic Routes

The compound can be synthesized via a multi-step sequence involving:

  • Hantzsch Thiazole Synthesis: Condensation of thiourea derivatives with α-haloketones to form the 2-phenyl-1,3-thiazole core . For example, reacting N-phenylthiourea with 4-bromoacetophenone in ethanol yields 4-(2-phenylthiazol-4-yl)phenol.

  • Amide Coupling: The phenol intermediate is converted to an aniline derivative, which is then coupled with thiophene-2-carboxylic acid using carbodiimide reagents (e.g., EDC·HCl) and DMAP in dichloromethane . This method achieves yields of 40–50% after purification .

Representative Reaction Scheme:

Thiophene-2-carboxylic acid + 4-(2-phenylthiazol-4-yl)anilineEDC\cdotpHCl, DMAPN-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide\text{Thiophene-2-carboxylic acid + 4-(2-phenylthiazol-4-yl)aniline} \xrightarrow{\text{EDC·HCl, DMAP}} \text{N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide}

Optimization Challenges

  • Solvent Selection: Reactions in polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures (90–100°C) .

  • Byproduct Formation: Competing side reactions, such as oxidation of the thiophene ring, necessitate inert atmospheres and rigorous purification .

Biological Activities and Mechanisms

Antimicrobial Activity

Analogous thiazole-thiophene hybrids exhibit broad-spectrum antimicrobial effects. For instance, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid showed inhibitory activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The carboxamide group enhances membrane permeability, while the thiazole ring disrupts bacterial cell wall synthesis .

Agricultural Applications

Thiazole derivatives like 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid increased rapeseed yield by 18% and oil content by 12% . The carboxamide group likely acts as a growth regulator by modulating plant hormone pathways .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • Halogen Substituents: Bromine or fluorine at the thiophene 3- and 5-positions enhances antiviral potency by 70-fold .

  • Phenyl Group Orientation: Para-substitution on the phenyl-thiazole ring improves antimicrobial activity compared to meta- or ortho-substitution .

  • Carboxamide Linker: Replacing the carboxamide with ester or ketone groups reduces solubility and bioactivity .

Future Directions and Applications

Drug Development

  • Antiviral Agents: Optimization of halogen substituents could yield clinical candidates against norovirus and related pathogens .

  • Antibacterial Coatings: Incorporation into medical device coatings may prevent biofilm formation .

Agricultural Innovations

  • Seed Treatment: Formulations to enhance crop resilience under abiotic stress .

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